Introduction: Unveiling the Oxylipin 10-Oxooctadecanoic Acid
Introduction: Unveiling the Oxylipin 10-Oxooctadecanoic Acid
An In-depth Technical Guide to the Natural Sources of 10-Oxooctadecanoic Acid
10-Oxooctadecanoic acid, also known as 10-ketostearic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the tenth carbon position.[1][2] It belongs to the broad class of lipid mediators known as oxylipins, which are produced through the oxygenation of fatty acids.[3][4] These molecules are ubiquitous across biological kingdoms, serving as critical signaling molecules in a multitude of physiological and pathophysiological processes, including inflammation, immune responses, and development.[5][6] While research into the specific functions of 10-oxooctadecanoic acid is an emerging field, initial studies have highlighted its potential anti-inflammatory properties and its role in modulating energy metabolism, making it a compound of significant interest for researchers in biochemistry, pharmacology, and drug development.[1][7]
This guide provides a comprehensive overview of the known natural sources of 10-oxooctadecanoic acid, delving into its biosynthetic origins in various organisms. Furthermore, it offers detailed methodologies for its extraction, isolation, and analysis, providing a technical framework for scientists investigating this intriguing molecule.
Primary Natural Sources of 10-Oxooctadecanoic Acid
The presence of 10-oxooctadecanoic acid has been identified across diverse biological domains, from microbes to plants and mammals. Its origin is invariably linked to the enzymatic or non-enzymatic oxidation of C18 fatty acids, primarily stearic acid, oleic acid, and linoleic acid.
Microbial Kingdom: A Prominent Source
Microorganisms, particularly bacteria and fungi, are significant producers of oxylipins. Their sophisticated enzymatic machinery allows for the targeted modification of fatty acids.
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Gut Microbiota: Lactic acid bacteria residing in the mammalian gut are capable of metabolizing dietary fatty acids into novel bioactive compounds.[7] Specifically, certain strains can convert linoleic acid into a closely related unsaturated keto-fatty acid, 10-oxo-12(Z)-octadecenoic acid (KetoA).[7][8] This conversion highlights the potential of gut microflora as a source of 10-oxo fatty acids through the hydration and subsequent oxidation of unsaturated fatty acid precursors.
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Fungi: Fungi produce a vast array of oxylipins that regulate their development, reproduction, and interactions with hosts.[5][9] While the direct identification of 10-oxooctadecanoic acid is less commonly reported than its hydroxylated precursor, 10-hydroxyoctadecanoic acid (10-HODE), the enzymatic pathways are closely linked.[9] Fungal lipoxygenase (LOX) and cytochrome P450 monooxygenase enzymes are central to these transformations, oxidizing fatty acids to hydroperoxides which can be further metabolized to ketones.[3][6]
The Plant Kingdom
Plants utilize oxylipins, collectively termed phyto-oxylipins, for defense against pathogens and herbivores, and as signaling molecules in growth and development.[4][10] The biosynthesis of these compounds is primarily initiated by lipoxygenases.
10-Oxooctadecanoic acid has been specifically identified in several plant and algal species, including:
The presence in these species suggests that the enzymatic machinery for oxidizing stearic or oleic acid at the C-10 position exists within certain plant lineages.
Mammalian Systems
In mammals, 10-oxooctadecanoic acid is recognized as an endogenous metabolite found in biofluids such as blood plasma and urine.[1] Its formation is likely a result of cellular lipid metabolism and lipid peroxidation processes.[2] It can arise from the oxidation of stearic acid, one of the most common saturated fatty acids in animal fat.[12] Its presence in mammals underscores its potential role in native physiological processes, including energy homeostasis and cell signaling.[1][8]
Summary of Natural Sources
| Kingdom | Organism/Source | Precursor (Likely) | Reference |
| Microbial | Gut Lactic Acid Bacteria | Linoleic Acid | [7],[8] |
| Fungi (e.g., Aspergillus) | Oleic/Linoleic Acid | [9],[6] | |
| Plant | Aloe ferox | Stearic/Oleic Acid | [1] |
| Galeopsis bifida | Stearic/Oleic Acid | [1] | |
| Gracilariopsis longissima | Stearic/Oleic Acid | [1],[11] | |
| Animal | Human Blood Plasma, Urine | Stearic Acid | [1], |
Biosynthetic Pathways: The Oxidation of C18 Fatty Acids
The formation of 10-oxooctadecanoic acid is a result of fatty acid oxidation. Although the precise, step-by-step enzymatic pathways are still under active investigation in many organisms, the general mechanisms are understood to involve fatty acid oxygenases.
The core transformation involves the conversion of an unactivated methylene group (-CH2-) on the fatty acid backbone into a carbonyl group (C=O). This is typically a two-step process involving an initial hydroxylation to form 10-hydroxyoctadecanoic acid, followed by the oxidation of this secondary alcohol to a ketone. Enzymes such as fatty acid hydroxylases (often cytochrome P450s) and alcohol dehydrogenases are key players in this cascade.
Methodology: Isolation and Analysis from Natural Sources
The isolation and quantification of 10-oxooctadecanoic acid from a complex biological matrix requires a multi-step approach designed to efficiently extract lipids while minimizing degradation and contamination. The described protocol is a self-validating system, incorporating steps for purification and definitive structural confirmation.
Experimental Workflow
Detailed Protocol
1. Sample Preparation and Homogenization
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Causality: The primary objective is to maximize the surface area and disrupt cellular structures to make lipids accessible to extraction solvents.
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Method:
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For solid samples (e.g., plant leaves, fungal mycelia), flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.
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For liquid cultures, pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Weigh the resulting powder or cell pellet and add an appropriate internal standard (e.g., deuterated stearic acid) for later quantification.
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2. Lipid Extraction
-
Causality: This step uses an organic solvent system to solubilize lipids, separating them from polar cellular components like proteins and carbohydrates. Acidification ensures that carboxylic acids are protonated, increasing their solubility in the organic phase.[1]
-
Method:
-
Resuspend the sample in a 2:1 (v/v) mixture of chloroform:methanol. Use approximately 20 mL of solvent per gram of sample.
-
Acidify the mixture to a pH of ~2-3 using 1M HCl. This is critical for efficient extraction of free fatty acids.[1]
-
Agitate vigorously for 1-2 hours at room temperature.
-
Add 0.25 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to clarify the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids. Repeat the extraction on the aqueous layer to maximize yield.
-
Dry the pooled organic extracts under a stream of nitrogen.
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3. Chromatographic Purification
-
Causality: The crude lipid extract contains numerous lipid classes. Column chromatography is used to separate the slightly more polar free fatty acids from neutral lipids (like triglycerides) and highly polar lipids (like phospholipids).
-
Method (Silica Gel Column):
-
Prepare a silica gel slurry in a non-polar solvent like hexane.
-
Pack a glass column with the slurry.
-
Dissolve the dried lipid extract in a minimal amount of the starting mobile phase (e.g., petroleum ether).
-
Load the sample onto the column.
-
Elute with a gradient of increasing polarity. A system such as petroleum ether-diethyl ether-formic acid (e.g., starting at 90:10:1 and increasing the ether/acid content) is effective for separating fatty acids.[1]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the fatty acid fraction.
-
4. Analysis and Quantification by Mass Spectrometry
-
Causality: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. Gas chromatography (GC) offers excellent separation of volatile compounds, while liquid chromatography (LC) is suitable for less volatile or thermally labile molecules.
-
Method (GC-MS):
-
Derivatization: Free fatty acids are not volatile enough for GC. They must be converted to a volatile ester, typically a fatty acid methyl ester (FAME). This is achieved by incubating the dried, purified fraction with BF3-methanol or methanolic HCl at 60°C for 30 minutes.
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Analysis: Inject the FAMEs onto a GC column (e.g., a polar capillary column like a DB-WAX). The mass spectrometer will detect the molecular ion of the derivatized 10-oxooctadecanoic acid and its characteristic fragmentation pattern, confirming its identity.
-
-
Method (LC-MS/MS):
-
Analysis: Derivatization is not required. Dissolve the purified fraction in a suitable mobile phase (e.g., acetonitrile/water).
-
Inject onto a reverse-phase column (e.g., C18).
-
Use tandem mass spectrometry (MS/MS) in negative ion mode to select the precursor ion ([M-H]⁻) of 10-oxooctadecanoic acid and generate a fragmentation spectrum for unambiguous identification.
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Conclusion
10-Oxooctadecanoic acid is a naturally occurring oxylipin found across the plant, microbial, and animal kingdoms. Its biosynthesis is fundamentally tied to the enzymatic oxidation of C18 fatty acids, a common metabolic process in most living organisms. The most prominent and potentially scalable sources appear to be microbial, particularly through the fermentation capabilities of bacteria and fungi. As research into the biological activities of this keto-fatty acid expands, a deeper understanding of its natural distribution and the development of robust isolation protocols will be crucial for advancing its potential applications in pharmacology and human health.
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Schaller, F., & Stintzi, A. (1997). Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. European Journal of Biochemistry, 245(1), 131–138. [Link]
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O'Donnell, V. B., et al. (2020). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 120(17), 9226–9272. [Link]
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Gessler, N. N., et al. (2017). Oxylipins and oxylipin synthesis pathways in fungi. ResearchGate. [Link]
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Kim, M., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036–5048. [Link]
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Knoche, H. W., & Horner, T. L. (1968). A study on the biosynthesis of cis-9,10-epoxyoctadecanoic acid. Lipids, 3(2), 163–169. [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for 10-Oxooctadecanoic acid (HMDB0030980). [Link]
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ResearchGate. (2017). 10-oxo-12( Z )-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 | Request PDF. [Link]
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